1-Methyl-3-nitro-1H-indole 1-Methyl-3-nitro-1H-indole
Brand Name: Vulcanchem
CAS No.: 36728-89-9
VCID: VC3833259
InChI: InChI=1S/C9H8N2O2/c1-10-6-9(11(12)13)7-4-2-3-5-8(7)10/h2-6H,1H3
SMILES: CN1C=C(C2=CC=CC=C21)[N+](=O)[O-]
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

1-Methyl-3-nitro-1H-indole

CAS No.: 36728-89-9

Cat. No.: VC3833259

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-nitro-1H-indole - 36728-89-9

Specification

CAS No. 36728-89-9
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 1-methyl-3-nitroindole
Standard InChI InChI=1S/C9H8N2O2/c1-10-6-9(11(12)13)7-4-2-3-5-8(7)10/h2-6H,1H3
Standard InChI Key SDNGVFXIFVLBAJ-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)[N+](=O)[O-]
Canonical SMILES CN1C=C(C2=CC=CC=C21)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indole core of 1-methyl-3-nitro-1H-indole consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. Key structural attributes include:

  • Methyl group at the 1-position (N1), which sterically influences reactivity.

  • Nitro group at the 3-position (C3), a strong electron-withdrawing group that directs electrophilic substitution to the 5-position of the benzene ring .

The IUPAC name is 1-methyl-3-nitroindole, and its SMILES notation is CN1C=C(C2=CC=CC=C21)[N+](=O)[O-] .

Spectroscopic Data

Characterization data from PubChem and synthetic studies reveal:

PropertyValue/Description
Molecular Weight176.17 g/mol
X-ray CrystallographyNot reported (requires further study)
¹H NMR (CDCl₃)δ 8.15 (d, 1H), 7.65 (d, 1H), 7.45–7.30 (m, 2H), 6.85 (s, 1H), 3.95 (s, 3H)
IR (KBr)ν 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym)

The nitro group’s electron-withdrawing nature lowers the electron density at C2 and C4, making these positions susceptible to nucleophilic attack .

Synthesis Methodologies

Palladium-Catalyzed Arylation

A 2020 study demonstrated the synthesis of 3-nitroindoles via palladium-catalyzed arylation of nitromethane with N-(2-bromoaryl)imidates . For 1-methyl-3-nitro-1H-indole:

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: DMF, 100°C, 12 h

Yield: 68–75% .

Cyclization of N-(2-Nitromethylaryl)acetimidates

An alternative one-pot method involves cyclization of ethyl N-(2-nitromethylaryl)acetimidates under acidic conditions :

Procedure:

  • Michael addition of β-fluoro-β-nitrostyrenes to indoles.

  • HNO₂ elimination using DBU.

Advantages:

  • Transition-metal-free.

  • Tolerates electron-donating and withdrawing substituents.

Limitations: Moderate yields (55–65%) for sterically hindered substrates .

Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs electrophiles to the 5-position:

ReactionReagentProductYield (%)
NitrationHNO₃/H₂SO₄1-Methyl-3,5-dinitroindole72
SulfonationSO₃/H₂SO₄5-Sulfo-1-methyl-3-nitroindole65

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 1-methyl-3-aminoindole—a precursor for heterocyclic pharmaceuticals .

Applications in Drug Discovery

Antimicrobial Activity

3-Nitroindoles exhibit moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) .

Kinase Inhibition

Derivatives of 1-methyl-3-nitroindole show promise as JAK2 inhibitors (IC₅₀ = 0.8 μM), relevant for myeloproliferative disorders .

ParameterData
Acute ToxicityLD₅₀ (rat, oral) > 2000 mg/kg
Storage2–8°C, inert atmosphere

No mutagenicity data is available, necessitating caution in laboratory use .

Recent Advances (2022–2025)

Flow Chemistry Approaches

A 2023 Org. Process Res. Dev. study achieved continuous synthesis using microreactors, improving yield to 82% and reducing reaction time to 2 h .

Biocatalytic Modifications

Engineered E. coli nitroreductases selectively reduce the nitro group without affecting the indole ring, enabling green synthesis of 3-aminoindoles .

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